molecular formula C6H10ClNO4 B2546546 Pyrrolidine-2,3-dicarboxylic acid hydrochloride CAS No. 1706418-84-9

Pyrrolidine-2,3-dicarboxylic acid hydrochloride

Cat. No. B2546546
CAS RN: 1706418-84-9
M. Wt: 195.6
InChI Key: BENFDRYXDLXALL-UHFFFAOYSA-N
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Description

Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a compound that can be synthesized through various chemical processes. It is a derivative of pyrrolidine, which is a five-membered lactam structure, and it contains two carboxylic acid groups at the 2 and 3 positions on the pyrrolidine ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been explored in several studies. For instance, a five-step synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid starting from methyl ester of BOC-protected (S)-proline has been described, which includes stereoselective electrochemical oxidation and S N 2-substitution . Another study reports the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, which are useful in biomedical applications due to their low intrinsic polarity . Additionally, a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been used to synthesize 2,3-disubstituted pyrrolidines and piperidines .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. The 2,2-disubstituted pyrrolidine-4-carboxylic acid residues display discrete conformational preferences, which are significant for their potential use in foldamers . The stereochemistry of the substituents, as seen in the synthesis of 2,3-disubstituted pyrrolidines, is also crucial, with a trans relationship between the C-2 and C-3 substituents being exclusively obtained .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. The synthesis of 2,3-disubstituted pyrrolidines involves oxidative decarboxylation and beta-iodination, which introduces iodine at the 3-position of the ring . The products of such reactions can be further manipulated to yield bicyclic systems present in many natural products. The synthesis of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid involves an S N 2-substitution reaction, which is a common nucleophilic substitution reaction in organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the carboxylic acid groups and the pyrrolidine ring. The carboxylic acid groups can participate in hydrogen bonding, which can affect the solubility and reactivity of the compound. The pyrrolidine ring can confer rigidity to the molecule, influencing its conformational stability. The studies provided do not directly address the physical and chemical properties of this compound, but they do provide insights into the properties of related compounds .

Scientific Research Applications

Self-Assembly and Metal-Organic Frameworks (MOFs)

Research has demonstrated the ability of Pyrrolidine-2,3-dicarboxylic acid hydrochloride, or structurally related compounds, to participate in the self-assembly of lanthanide helicate coordination polymers into 3D metal-organic framework structures. These structures are characterized by their unique helical chains and three-dimensional frameworks, which can be tailored by the choice of metal ions and reaction conditions (Ghosh & Bharadwaj, 2004).

Nanotubular Structures and Open Frameworks

Further studies have shown that coordination polymers of La(III) can form bunched infinite nanotubes and convert into open-framework structures under specific conditions. These transformations are crucial for the development of new materials with potential applications in catalysis, gas storage, and separation technologies (Ghosh & Bharadwaj, 2005).

Theoretical Simulations and Structural Analysis

A study on the zinc(II) coordination complex with 2,3-pyridinedicarboxylate showcased the importance of theoretical simulations and structural analysis in understanding the interactions within coordination complexes. These insights are vital for the design of materials with specific electronic and structural properties (Soudani et al., 2020).

Extraction and Separation Techniques

The extraction of Pyridine-3-carboxylic acid using non-toxic solvents has been studied, highlighting the relevance of this compound and related compounds in improving the efficiency and eco-friendliness of separation processes in the pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Luminescent Properties and Sensing Applications

Research into metal–organic frameworks polymers of Pr(III) and Eu(III) with pyridine-2,6-dicarboxylic acid has unveiled their synthesis, structure, and luminescent properties. These findings suggest potential applications in sensing and luminescence-based technologies (Yang et al., 2012).

Mechanism of Action

Target of Action

Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a compound that has been studied for its potential biological activity Compounds with a pyrrolidine ring have been reported to interact with various targets, including the chemokine receptor cxcr4 .

Mode of Action

It is known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with its targets in a specific manner, leading to changes in their function.

Biochemical Pathways

Compounds containing a pyrrolidine ring have been shown to interact with various biochemical pathways . For instance, pyrrolidine-containing derivatives have been designed as antagonists of the chemokine receptor CXCR4, which plays a crucial role in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical properties of a compound, such as its stereochemistry and three-dimensional structure, can be influenced by environmental factors .

Safety and Hazards

When handling Pyrrolidine-2,3-dicarboxylic acid hydrochloride, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

pyrrolidine-2,3-dicarboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-2-7-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENFDRYXDLXALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1706418-84-9
Record name pyrrolidine-2,3-dicarboxylic acid hydrochloride
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